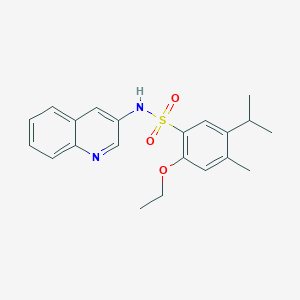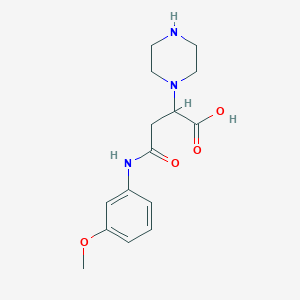![molecular formula C17H14ClN3O B12193746 (2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12193746.png)
(2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features a chloropyridine moiety and a tetrahydropyridoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine to obtain 2-chloropyridine. This intermediate is then subjected to a series of reactions, including condensation with indole derivatives, to form the desired tetrahydropyridoindole structure. The final step involves the formation of the methanone linkage under controlled conditions, often using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: A related compound with a similar indole structure.
5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol: Another compound with a similar structural motif.
Uniqueness
What sets (2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone apart is its unique combination of a chloropyridine moiety and a tetrahydropyridoindole structure. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H14ClN3O |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C17H14ClN3O/c18-16-12(5-3-8-19-16)17(22)21-9-7-15-13(10-21)11-4-1-2-6-14(11)20-15/h1-6,8,20H,7,9-10H2 |
InChI Key |
RIMBZFZBFSOBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12193673.png)

![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate](/img/structure/B12193682.png)
![8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12193686.png)


![(2Z)-2-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12193701.png)
![N-(1-benzylpiperidin-4-yl)-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12193709.png)
![[(2,4-Dichloro-3-methylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B12193717.png)
![2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12193726.png)
![N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide](/img/structure/B12193729.png)
![5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12193735.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B12193737.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12193753.png)
